molecular formula C22H24O4 B13717467 trans-2-(o-Tolyl)cyclopropanecarboxylic Acid

trans-2-(o-Tolyl)cyclopropanecarboxylic Acid

Cat. No.: B13717467
M. Wt: 352.4 g/mol
InChI Key: QVXZDRDQHQJTGR-UHFFFAOYSA-N
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Description

trans-2-(o-Tolyl)cyclopropanecarboxylic Acid: is an organic compound with the molecular formula C11H12O2. It is a derivative of cyclopropanecarboxylic acid, where the cyclopropane ring is substituted with an o-tolyl group (a benzene ring with a methyl group at the ortho position).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(o-Tolyl)cyclopropanecarboxylic Acid typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale application of the synthetic routes mentioned above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: trans-2-(o-Tolyl)cyclopropanecarboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

trans-2-(o-Tolyl)cyclopropanecarboxylic Acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of trans-2-(o-Tolyl)cyclopropanecarboxylic Acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    trans-2-Phenylcyclopropanecarboxylic Acid: Similar in structure but with a phenyl group instead of an o-tolyl group.

    Cyclopropanecarboxylic Acid: The parent compound without any aromatic substitution.

Uniqueness: trans-2-(o-Tolyl)cyclopropanecarboxylic Acid is unique due to the presence of the o-tolyl group, which imparts distinct chemical and biological properties compared to its analogs .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, with promising applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C22H24O4

Molecular Weight

352.4 g/mol

IUPAC Name

2-(2-methylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/2C11H12O2/c2*1-7-4-2-3-5-8(7)9-6-10(9)11(12)13/h2*2-5,9-10H,6H2,1H3,(H,12,13)

InChI Key

QVXZDRDQHQJTGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CC2C(=O)O.CC1=CC=CC=C1C2CC2C(=O)O

Origin of Product

United States

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